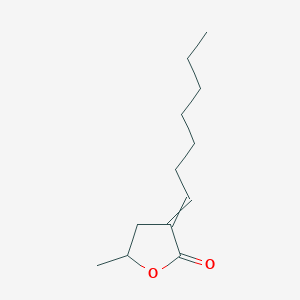

3-Heptylidene-5-methyloxolan-2-one

Description

Contextual Overview of Lactone Chemistry

Lactones are cyclic esters derived from the intramolecular esterification of a hydroxycarboxylic acid. pearson.comaccessscience.com They are classified based on the size of the ring, with Greek letters indicating the number of carbon atoms in the ring. For instance, γ-lactones feature a five-membered ring. tandfonline.com These structures are widespread in nature and are noted for their diverse biological activities and applications. tandfonline.com The inherent reactivity of the ester group within a cyclic framework makes lactones valuable intermediates in organic synthesis. pearson.com

Significance of Substituted Oxolan-2-one Scaffolds in Organic Synthesis Research

The oxolan-2-one, or γ-butyrolactone, ring system is a fundamental scaffold in organic chemistry. When this basic structure is substituted, it gives rise to a vast library of molecules with a wide range of properties. The position and nature of these substituents can dramatically influence the molecule's chemical reactivity and biological activity. Substituted oxolan-2-ones are integral components of many natural products and have been the target of numerous synthetic efforts. tandfonline.comacs.org Their utility extends to their role as chiral building blocks and as precursors to more complex molecular architectures. The development of novel synthetic methods to access these scaffolds with high stereoselectivity is an ongoing area of research.

Rationale for Focused Investigation on 3-Heptylidene-5-methyloxolan-2-one

The specific compound, this compound, presents a unique combination of structural features. The heptylidene group at the 3-position and the methyl group at the 5-position introduce specific steric and electronic characteristics. The exocyclic double bond of the heptylidene group offers a site for further functionalization, making it a potentially versatile intermediate in the synthesis of other compounds. The chirality at the 5-position also makes it an interesting target for stereoselective synthesis. Understanding the chemistry of this particular molecule can provide insights into the reactivity of α,β-unsaturated lactones and contribute to the broader knowledge of substituted oxolan-2-ones.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to fully characterize its chemical and physical properties. This includes a detailed investigation of its spectroscopic data and the development of efficient and selective synthetic routes. A key goal is to explore the reactivity of the exocyclic double bond and the lactone ring, which could lead to the discovery of novel chemical transformations. Furthermore, research aims to evaluate its potential as a building block in the synthesis of more complex and potentially bioactive molecules. The insights gained from studying this specific compound can contribute to the development of new synthetic methodologies and the discovery of new chemical entities with valuable properties.

Structure

3D Structure

Properties

CAS No. |

132209-86-0 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

3-heptylidene-5-methyloxolan-2-one |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-11-9-10(2)14-12(11)13/h8,10H,3-7,9H2,1-2H3 |

InChI Key |

SPOJRVXZEMNXKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C1CC(OC1=O)C |

Origin of Product |

United States |

Nomenclature, Structural Isomerism, and Stereochemical Considerations of 3 Heptylidene 5 Methyloxolan 2 One

Systematic IUPAC Nomenclature of 3-Heptylidene-5-methyloxolan-2-one

The systematic name for this compound, according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . Let's break down this name to understand the structure it represents:

oxolan-2-one : This indicates a five-membered saturated ring containing one oxygen atom (an oxolane ring). The "-2-one" suffix specifies a ketone functional group at the second position of this ring.

5-methyl : A methyl group (-CH3) is attached to the fifth carbon atom of the oxolane ring.

3-heptylidene : A seven-carbon alkyl group (heptyl) is attached to the third carbon of the oxolane ring via a double bond (=), forming an exocyclic double bond. The "-idene" suffix denotes this double bond attachment.

A related compound, (3Z,5R)-3-decylidene-5-methyloxolan-2-one, shares a similar naming convention, highlighting the established system for these types of structures. nih.gov

Analysis of Geometric Isomerism (E/Z) at the Exocyclic Double Bond

The presence of an exocyclic double bond at the third position of the oxolane ring introduces the possibility of geometric isomerism. libretexts.org This type of isomerism, also known as cis-trans isomerism, arises due to restricted rotation around the double bond. libretexts.org To determine the configuration of the geometric isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on the double-bonded carbons.

For the exocyclic double bond in this compound, we consider the two groups attached to each of the two carbons of the double bond. The configuration will be designated as either (E) or (Z):

(Z)-isomer : If the higher-priority groups on each carbon are on the same side of the double bond.

(E)-isomer : If the higher-priority groups on each carbon are on opposite sides of the double bond.

The specific assignment of (E) or (Z) depends on the priorities of the substituents attached to the double bond.

Identification and Implications of Stereogenic Centers within the Oxolane Ring

A stereogenic center, or chiral center, is a carbon atom bonded to four different groups. In the this compound molecule, the carbon atom at the 5th position of the oxolane ring is a stereogenic center. This is because it is bonded to:

A methyl group (-CH3)

A hydrogen atom (-H)

An oxygen atom within the ring (-O-)

A carbon atom at the 4th position of the ring (-CH2-)

The presence of this single stereogenic center means that the molecule is chiral and can exist as a pair of enantiomers. Generally, a molecule with 'n' chiral centers can have up to 2^n stereoisomers. libretexts.org

Diastereomeric and Enantiomeric Forms of this compound

Given the presence of both a stereogenic center and a site of geometric isomerism, this compound can exist in multiple stereoisomeric forms. The relationships between these isomers can be categorized as either enantiomeric or diastereomeric. masterorganicchemistry.com

Enantiomers : These are non-superimposable mirror images of each other. masterorganicchemistry.com They have identical physical properties, except for their interaction with plane-polarized light. saskoer.ca For this molecule, the (R)- and (S)-configurations at the C5 stereocenter will be enantiomers of each other, provided the geometry of the exocyclic double bond is the same. For example, (5R, 3Z)-3-heptylidene-5-methyloxolan-2-one and (5S, 3Z)-3-heptylidene-5-methyloxolan-2-one are an enantiomeric pair.

Diastereomers : These are stereoisomers that are not mirror images of each other. youtube.com Diastereomers have different physical and chemical properties. saskoer.ca In the case of this compound, diastereomers arise from the combination of different configurations at the stereocenter and the exocyclic double bond. For instance, (5R, 3Z)-3-heptylidene-5-methyloxolan-2-one and (5R, 3E)-3-heptylidene-5-methyloxolan-2-one are diastereomers. Similarly, (5R, 3Z) and (5S, 3E) are also diastereomers.

The possible stereoisomers are:

(5R, 3Z)-3-heptylidene-5-methyloxolan-2-one

(5S, 3Z)-3-heptylidene-5-methyloxolan-2-one

(5R, 3E)-3-heptylidene-5-methyloxolan-2-one

(5S, 3E)-3-heptylidene-5-methyloxolan-2-one

Conformational Analysis of the Oxolane Ring and Heptylidene Moiety

The five-membered oxolane ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (or twist) and half-chair conformations. The specific conformation adopted by this compound will be influenced by the steric interactions of its substituents, namely the methyl group at C5 and the heptylidene group at C3. The large heptylidene group will likely prefer an equatorial or pseudo-equatorial position to minimize steric hindrance.

The heptylidene side chain also possesses conformational flexibility due to rotation around its single bonds. The spatial arrangement of this chain will be influenced by steric interactions with the oxolane ring and by intramolecular forces. The lowest energy conformation will seek to minimize these unfavorable interactions.

Advanced Synthetic Methodologies for 3 Heptylidene 5 Methyloxolan 2 One

Retrosynthetic Analysis of 3-Heptylidene-5-methyloxolan-2-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.com For this compound, two primary disconnections are considered: the exocyclic double bond and the lactone ring.

The most logical disconnection is at the exocyclic carbon-carbon double bond. This bond can be formed via an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. This retrosynthetic step leads to two possible precursor pairs:

A lactone containing a phosphonate (B1237965) group at the C-3 position and heptanal.

A β-keto lactone (3-oxo-5-methyloxolan-2-one) and a heptyl-derived phosphonium (B103445) ylide or phosphonate carbanion.

The first approach, utilizing a phosphonate-functionalized lactone, is often preferred as it involves the reaction of a stable phosphonate reagent with an aldehyde, a well-established and high-yielding transformation.

The second key disconnection involves the γ-lactone ring itself. Through a retro-lactonization (ester hydrolysis) step, the 5-methyloxolan-2-one core can be traced back to a γ-hydroxycarboxylic acid, specifically a 4-hydroxy-2-substituted decanoic acid derivative. This precursor already contains the necessary carbon framework and can be cyclized in a subsequent step.

This analysis suggests a convergent synthetic plan: one pathway focuses on preparing the functionalized 5-methyloxolan-2-one core, while the other prepares the seven-carbon aldehyde (heptanal). The final step involves coupling these two fragments via an olefination reaction.

Strategies for Lactone Ring Formation and Functionalization

The construction of the γ-lactone scaffold is a critical phase in the synthesis. Various methods have been developed for the formation of these rings, alongside strategies to introduce the necessary functionality for subsequent reactions.

The formation of the γ-lactone ring, specifically the γ-butyrolactone system, can be achieved through several robust cyclization methods. The choice of method depends on the available starting materials and the desired substitution pattern on the lactone ring.

Intramolecular Cyclization of Hydroxy Acids: The most fundamental approach is the acid- or base-catalyzed intramolecular esterification of a γ-hydroxycarboxylic acid. This method is straightforward but may require the synthesis of a specific hydroxy acid precursor.

Oxidative Cyclization: More advanced methods involve the oxidative cyclization of unsaturated precursors. For instance, treatment of tertiary γ-hydroxyolefins with reagents like pyridinium (B92312) chlorochromate (PCC) can yield γ-lactones. researchgate.net Similarly, palladium-catalyzed cyclization of homoallylic alcohols provides a direct route to γ-lactones under mild conditions. organic-chemistry.org

Radical Cyclization: Radical-based approaches offer high functional group tolerance. The 5-exo-trig cyclization of an alkoxycarbonyl radical, generated from a homoallylic alcohol, is an effective strategy for building the lactone ring and allows for further functionalization. chemrxiv.org

Catalytic Cycloadditions: Modern catalytic methods, such as the copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides, offer an efficient pathway to γ-lactones. organic-chemistry.org Gold-catalyzed cyclization of functionalized acetylenic acids is another powerful method for generating γ-lactone structures. organic-chemistry.org

| Cyclization Method | Precursor Type | Key Features |

| Intramolecular Esterification | γ-Hydroxycarboxylic acid | Classic, direct method. |

| Oxidative Cyclization researchgate.netorganic-chemistry.org | γ-Hydroxyolefin, Homoallylic alcohol | Utilizes oxidizing agents or transition metal catalysts. |

| Radical Cyclization chemrxiv.org | Homoallylic alcohol derivative | Tolerates various functional groups, proceeds under mild conditions. |

| Catalytic Cycloaddition organic-chemistry.org | Alkene + Anhydride, Acetylenic acid | Highly efficient, often stereoselective. |

The synthesis of the core structure requires the formation of a 5-methyloxolan-2-one (also known as γ-valerolactone) that is functionalized at the C-3 position, ready for the olefination step. nih.gov A common strategy involves creating a carbanion at the α-position (C-3) of a pre-formed γ-valerolactone, which can then react with an electrophilic phosphorus reagent.

For example, γ-valerolactone can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA). The resulting enolate can then be trapped with a reagent like diethyl chlorophosphate to install the phosphonate group required for the Horner-Wadsworth-Emmons reaction. The synthesis of precursors for related lactones, such as whisky lactone (cis-3-Methyl-4-octanolide), often involves multi-step sequences starting from simpler cyclic compounds or acyclic precursors where stereochemistry is carefully controlled. wikipedia.orgresearchgate.net

Installation of the Heptylidene Moiety via Olefination Reactions

The final and crucial step in the synthesis of this compound is the formation of the exocyclic double bond. Olefination reactions, particularly the Horner-Wadsworth-Emmons and Wittig reactions, are the premier methods for this transformation.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. tcichemicals.comwikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. wikipedia.orgorganicchemistrydata.org In the context of synthesizing the target molecule, the HWE reaction would typically involve the reaction between a C-3 phosphonate-substituted 5-methyloxolan-2-one and heptanal.

The key advantages of the HWE reaction include:

High Stereoselectivity: It generally favors the formation of the thermodynamically more stable (E)-alkene, which is a significant advantage for controlling the geometry of the heptylidene group. wikipedia.orgorganic-chemistry.org

Increased Nucleophilicity: Phosphonate carbanions are more nucleophilic and typically less basic than their Wittig reagent counterparts, allowing them to react efficiently with a wider range of aldehydes and ketones. wikipedia.org

Facile Purification: The byproduct of the reaction is a water-soluble phosphate (B84403) ester, which can be easily removed during aqueous workup. wikipedia.org

The reaction is initiated by deprotonating the phosphonate ester with a suitable base (e.g., NaH, NaOMe) to form the nucleophilic carbanion, which then attacks the aldehyde (heptanal). The subsequent elimination of the phosphate group yields the desired exocyclic alkene. organic-chemistry.orgresearchgate.net This methodology has been successfully applied to create exocyclic methylidene groups in complex heterocyclic systems, demonstrating its utility for this type of transformation. nih.gov

The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphonium ylide (a Wittig reagent) to convert a carbonyl group into an alkene. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, the reaction would likely involve heptyltriphenylphosphonium ylide reacting with a 3-keto-5-methyloxolan-2-one derivative.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide: organic-chemistry.org

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and generally yield (E)-alkenes. wikipedia.org

Unstabilized Ylides: Ylides with alkyl substituents (like the required heptyl group) are unstabilized and typically lead to the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

This inherent (Z)-selectivity for unstabilized ylides is a key distinction from the HWE reaction. If the (E)-isomer is desired, modifications such as the Schlosser modification can be employed, which involves trapping the betaine (B1666868) intermediate to favor formation of the E-alkene. wikipedia.org While powerful, the Wittig reaction can present challenges, such as the sometimes difficult removal of the triphenylphosphine (B44618) oxide byproduct.

| Olefination Method | Phosphorus Reagent | Typical Substrate | Stereoselectivity | Byproduct |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Aldehyde or Ketone | (E)-selective wikipedia.org | Water-soluble phosphate |

| Wittig Reaction | Phosphonium ylide | Aldehyde or Ketone | (Z)-selective for unstabilized ylides organic-chemistry.org | Triphenylphosphine oxide |

Knoevenagel Condensation and Related Alkene-Forming Reactions

The formation of the exocyclic double bond in this compound can be achieved through olefination reactions. While specific examples detailing the Knoevenagel condensation for this exact molecule are not prevalent in the provided context, the principles of such reactions are fundamental in organic synthesis. The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a ketone or aldehyde. In the context of this compound synthesis, a precursor lactone with a ketone at the 3-position could react with a heptyl-derived active methylene compound.

Alternatively, related alkene-forming reactions like the Wittig or Horner-Wadsworth-Emmons reactions are powerful tools for creating carbon-carbon double bonds with control over the geometry. These reactions would involve the reaction of a phosphonium ylide or a phosphonate carbanion with a suitable carbonyl precursor of the lactone. The use of Grignard reagents in the synthesis of the lactone ring structure is also a common strategy. evitachem.com

Stereoselective Synthesis of this compound

Achieving stereocontrol is a critical aspect of synthesizing natural products like mintlactone, which possesses a chiral center at the 5-position of the oxolan-2-one ring.

Asymmetric Catalysis in Lactone Formation

Asymmetric catalysis offers an elegant approach to introduce chirality. This can involve the use of chiral catalysts to influence the stereochemical outcome of key bond-forming reactions. For instance, catalytic asymmetric conjugate addition of alkyl groups to α,β-unsaturated lactones is a reported strategy for the synthesis of β-substituted lactones. researchgate.net While not explicitly detailed for this compound in the provided search results, this methodology represents a viable and modern approach to establishing the stereocenter. The use of visible light in photoredox catalysis, sometimes merged with organocatalysis or metal catalysis, has emerged as a powerful tool for asymmetric transformations. scielo.br

Chiral Auxiliary and Chiral Ligand Strategies for Stereocontrol

A well-established method for stereocontrol involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. Notable examples of chiral auxiliaries that are employed in asymmetric synthesis include Evans oxazolidinones and Oppolzer's camphorsultam. evitachem.com These auxiliaries can be used to control the stereochemistry of alkylation or other bond-forming reactions in the synthesis of the lactone precursor.

Chiral ligands, in conjunction with metal catalysts, are also instrumental in asymmetric synthesis. These ligands create a chiral environment around the metal center, which in turn influences the stereoselectivity of the reaction.

Enantioselective Olefination Approaches for the 3-Heptylidene Moiety

While the primary stereocenter of concern is at the C5 position of the lactone, the geometry of the exocyclic double bond (E/Z isomerism) is also a key feature. Enantioselective olefination reactions are less common than diastereoselective versions. However, achieving control over the double bond geometry is often accomplished through the choice of olefination reaction and reaction conditions. For example, the Horner-Wadsworth-Emmons reaction often favors the formation of the (E)-isomer.

Chemo- and Regioselective Considerations in Multi-Step Synthesis of this compound

In a multi-step synthesis, chemo- and regioselectivity are paramount. This involves selectively reacting one functional group in the presence of others. For instance, in a molecule with multiple carbonyl groups, a chemoselective reducing agent might be used to reduce one over the other.

A notable example of a regioselective reaction is the samarium(II) iodide (SmI₂) mediated radical cyclization. In the synthesis of (+)-mintlactone and (−)-isomintlactone, a SmI₂-induced radical cyclization of an α,β-unsaturated ester was a key step. rsc.org This reaction demonstrates regioselectivity in the formation of the bicyclic product. rsc.org Another example is the diastereoselective intramolecular propargylic Barbier reaction used in a concise synthesis of (−)-mintlactone. researchgate.netcore.ac.uk

Sustainable Synthetic Routes and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. This includes the use of catalytic processes, minimizing waste, and using environmentally benign solvents and reagents. scielo.br

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric reactions. scielo.br The use of recyclable ligands and catalysts is also a key consideration. rsc.org For instance, palladium-catalyzed carbonylation reactions are efficient methods for synthesizing γ-butyrolactones from butenols or butynols. acs.org While a specific application to this compound is not detailed, this represents a potentially greener route compared to classical methods.

Catalyst Development for Enhanced Efficiency and Selectivity

The formation of the unsaturated lactone core and the control of its substituent geometry are critically dependent on the catalyst employed. Research has explored a range of catalysts from transition metals to biocatalysts to optimize the synthesis of molecules structurally related to this compound.

Transition metal catalysis is a cornerstone for constructing unsaturated lactone rings. Palladium-catalyzed protocols, for instance, have been developed to create unsaturated bicyclic lactones from carboxylic acids through the activation of C(sp³)–H bonds. nih.gov For monocyclic structures, one-pot procedures using copper or silver catalysts have been effective. These methods involve a trans-selective hydroalumination of propargyl alcohols followed by a catalyzed carboxylation with carbon dioxide, which upon workup, yields α,β-unsaturated γ-butyrolactones. acs.org The choice of catalyst is crucial; for example, using an (IMes)CuCl catalyst in conjunction with KOtBu as a base significantly improves reaction yields. acs.org Other approaches include the ruthenium-catalyzed ring-closing metathesis of specific acrylates to form the furanone ring. organic-chemistry.org

Enzyme-based catalysis offers a green chemistry alternative. An engineered "ene-reductase" has been shown to catalyze the dehydrogenation of saturated lactones to their α,β-unsaturated counterparts without the need for external oxidants, demonstrating high conversion efficiency. rsc.org This biocatalytic approach provides a pathway for creating the double bond in the target molecule under mild conditions. Phosphine catalysts have also been utilized to convert hydroxymethylcyclopropenones into substituted butenolides through the formation of reactive ketene (B1206846) ylide intermediates. nih.gov This method is noted for its mild conditions and tolerance of diverse functional groups. nih.gov

The table below summarizes various catalytic systems applicable to the synthesis of the α,β-unsaturated γ-lactone core.

Table 1: Catalyst Systems for α,β-Unsaturated γ-Lactone Synthesis

| Catalyst System | Substrate Type | Key Transformation | Typical Yield | Reference |

| (IMes)CuCl / KOtBu | Propargyl Alcohols | Hydroalumination & Carboxylation | Moderate to High | acs.org |

| Palladium Acetate (B1210297) / Ligand | Aliphatic Carboxylic Acids | C-H Activation / Lactonization | Good | nih.gov |

| Engineered OYE1LD | Saturated Lactones | Biocatalytic Dehydrogenation | High | rsc.org |

| Phosphines (e.g., PPh3) | Hydroxymethylcyclopropenones | Ring-opening / Cyclization | High | nih.gov |

| Grubbs' Catalyst (Ru-based) | Diene Acrylates | Ring-Closing Metathesis | Good to High | organic-chemistry.org |

These catalytic advancements are pivotal for selectively synthesizing specific isomers of compounds like this compound, enabling control over the geometry of the heptylidene group and the stereochemistry at the 5-position.

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for chemical manufacturing, offering significant advantages over traditional batch processing. noelresearchgroup.com These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety when dealing with hazardous reagents or exothermic reactions, and streamlined scalability. europa.eu

The synthesis of butenolides, the structural class of this compound, has been successfully adapted to continuous flow protocols. rsc.orgrsc.org Researchers have developed versatile and efficient flow methods for producing structurally diverse butenolides with yields comparable to or exceeding batch methods, but with dramatically reduced reaction times. rsc.org For example, a continuous flow protocol can achieve residence times as short as 20 minutes, a significant improvement that boosts productivity. This acceleration is attributed to the ability of flow systems to operate safely at temperatures above the solvent's boiling point, coupled with highly efficient mixing. rsc.org

A potential continuous flow setup for synthesizing this compound would involve pumping the precursor streams—for instance, a solution of a suitable propargyl alcohol and a carboxylation catalyst—into a mixing junction. From there, the combined stream would enter a heated, temperature-controlled reactor coil where the reaction occurs. The product stream would then exit the reactor for collection and purification. This approach allows for automated and uninterrupted production, which is highly desirable for industrial-scale synthesis. noelresearchgroup.com The feasibility of scaling up such processes has been demonstrated, with gram-scale synthesis of related butenolides achieved successfully in a flow system. rsc.org

The following table compares the key parameters of batch versus continuous flow synthesis for butenolides.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Butenolides

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

| Reaction Time | Hours to days | Minutes | Significant increase in productivity rsc.org |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Excellent temperature control, enhanced safety europa.eu |

| Mixing | Often inefficient, can be variable | Efficient and rapid | High reproducibility and yield rsc.org |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time | Easier transition from lab to production scale rsc.org |

| Safety | Large quantities of reagents mixed at once | Small reaction volume at any given time | Minimized risk with hazardous or exothermic reactions europa.eu |

The application of flow chemistry not only enhances the efficiency and safety of synthesizing this compound but also aligns with the principles of green chemistry by potentially reducing solvent waste and energy consumption.

Mechanistic Investigations and Reaction Pathways of 3 Heptylidene 5 Methyloxolan 2 One

Detailed Reaction Mechanisms for Key Synthetic Steps

The synthesis of 3-Heptylidene-5-methyloxolan-2-one is not extensively detailed in the literature, but its structure suggests several plausible synthetic routes based on well-known organic reactions. A common and effective method for constructing such an α,β-unsaturated system is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) variant.

A likely pathway involves the reaction of a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion with a γ-keto-lactone precursor. For instance, the HWE reaction between 5-methyl-dihydrofuran-2,3-dione and heptylphosphonate, generated in situ, would lead to the formation of the exocyclic double bond.

Proposed HWE Reaction Mechanism:

Deprotonation: A base, such as sodium hydride (NaH), deprotonates the phosphonate ester to form a resonance-stabilized phosphonate carbanion.

Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile, attacking the ketone carbonyl carbon of the 5-methyl-dihydrofuran-2,3-dione. This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating a phosphate (B84403) ester and forming the carbon-carbon double bond, yielding the final product, this compound. This step typically favors the formation of the (E)-isomer due to thermodynamic stability.

Another potential route involves the intramolecular cyclization of a keto-carboxylic acid. mdpi.com In a related transformation, the carbonyl oxygen of a ketone can act as a nucleophile, attacking an activated carboxylic acid derivative (like a mixed anhydride), leading to the formation of an α,β-unsaturated lactone ring. mdpi.com

Kinetics and Thermodynamics of Formation Pathways and Isomerization

The formation of γ-lactones is generally subject to thermodynamic considerations. The five-membered γ-butyrolactone ring is relatively stable and possesses low ring strain energy. icm.edu.pl This stability influences the equilibrium between the monomeric lactone and any potential polymeric or ring-opened forms. The polymerization of γ-butyrolactone itself is thermodynamically challenging under standard conditions because the Gibbs free energy of polymerization (ΔGp) is positive. icm.edu.placs.org This is due to a small negative enthalpy of polymerization (ΔHp) that cannot overcome the negative entropy change (ΔSp) associated with polymerization. acs.orgnih.gov

Below is a table of thermodynamic parameters for the polymerization of related lactones, illustrating the general principles.

Table 1: Thermodynamic Parameters for Ring-Opening Polymerization (ROP) of Various Lactones

| Lactone | Ring Size | ΔH p (kJ/mol) | ΔS p (J/mol·K) |

|---|---|---|---|

| γ-Butyrolactone (GBL) | 5 | +1.0 | -54 |

| γ-Valerolactone (GVL) | 5 | - | - |

Data sourced from multiple studies on lactone polymerization. icm.edu.plnih.gov

Isomerization of the exocyclic double bond between the E and Z forms is possible, typically under photochemical conditions or acid/base catalysis, which would allow for equilibration to the most thermodynamically stable isomer.

Reactivity of the this compound Scaffold

The reactivity of the molecule is dominated by the electrophilic nature of the α,β-unsaturated system and the functionality of the lactone group.

The exocyclic double bond in this compound is part of a conjugated system, making it an excellent Michael acceptor. The electron-withdrawing effect of the carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This is known as conjugate addition or 1,4-addition. wikipedia.org

Mechanism of Conjugate Addition:

A nucleophile attacks the electrophilic β-carbon. fiveable.me

This forms a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org

Protonation of the enolate at the α-carbon yields the final saturated product. libretexts.org

A wide range of nucleophiles can participate in this reaction, including amines, thiols, and organometallic reagents like Gilman reagents. wikipedia.orgfiveable.me Studies comparing cyclic and acyclic α,β-unsaturated carbonyls have shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their open-chain ester counterparts. rsc.org

Table 2: Comparative Electrophilicity of Michael Acceptors

| Compound Type | Electrophilicity Parameter (E) |

|---|---|

| Acyclic α,β-Unsaturated Esters | -19 to -20 |

The electrophilicity parameter E provides a quantitative measure of reactivity. More positive values indicate higher electrophilicity. Data sourced from a study on electrophilic reactivities. rsc.org

Electrophilic addition to the double bond is also possible but less common for α,β-unsaturated carbonyls unless the electrophile is highly reactive.

The lactone group is a cyclic ester and can undergo reactions typical of esters, most notably ring-opening via nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis: In the presence of a base like sodium hydroxide (B78521), the hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the alkoxide part of the ring opens the lactone to form a hydroxy carboxylate salt after an intramolecular proton transfer.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl carbon toward attack by a weak nucleophile like water. This process is reversible, and the equilibrium can be shifted by controlling the reaction conditions.

The ring-opening of γ-lactones can be thermodynamically driven, especially in reactions like basic hydrolysis, which has a rate constant comparable to that of the more strained ε-caprolactone. icm.edu.pl Conversely, intramolecular reactions can lead to the reformation of the stable five-membered ring. acs.org For instance, the attack of a hydroxyl group on an appropriate ester can thermodynamically favor the ring-closure to reform the γ-lactone. acs.org

The oxolane ring itself is a saturated ether linkage and is generally stable. However, transformations can be achieved. For example, the C=C double bond and the carbonyl group can be reduced simultaneously using strong reducing agents. Catalytic hydrogenation could selectively reduce the exocyclic double bond while leaving the lactone intact, depending on the catalyst and conditions used.

More complex transformations can be designed starting from related structures. For instance, butenolides can be synthesized from easily accessible furans through oxidative fragmentation, allowing for the introduction of a wide variety of functional groups onto the ring system. chemrxiv.orgresearchgate.net This suggests that if a furan-based precursor were used, a diverse range of functionalized derivatives of the this compound scaffold could be accessed. chemrxiv.org

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

While specific SRR studies on this molecule are not available, general principles can be applied to its derivatives.

Modification of the Heptylidene Chain: Altering the length or branching of the C7 alkyl chain would primarily impact the steric hindrance around the electrophilic double bond. Bulkier substituents would likely decrease the rate of nucleophilic attack. Introducing electron-withdrawing groups onto the chain could enhance the electrophilicity of the β-carbon, increasing its reactivity as a Michael acceptor.

Substitution at the 5-Position: The methyl group at the 5-position has a modest electronic effect but can influence the stereochemical outcome of reactions. Replacing it with larger groups could introduce further steric bias. Chiral auxiliaries at this position could be used to direct stereoselective additions to the double bond.

Ring Modification: Introducing other substituents onto the oxolane ring would affect its conformation and the electronic properties of the lactone. Electron-withdrawing groups would make the carbonyl carbon more electrophilic and susceptible to ring-opening.

Systematic studies on derivatives would be necessary to quantify these relationships, likely involving kinetic analysis of reactions with standard nucleophiles and computational modeling to rationalize the observed reactivity trends.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-methyl-dihydrofuran-2,3-dione |

| Sodium hydride |

| γ-Butyrolactone (GBL) |

| γ-Valerolactone (GVL) |

| ε-Caprolactone (CL) |

Degradation Pathways and Chemical Stability under Varied Conditions (e.g., pH, temperature, light)

The chemical stability of this compound, an α,β-unsaturated γ-lactone, is a critical factor in its environmental fate and potential applications. Its structure, featuring a lactone ring with an exocyclic double bond, presents several potential sites for degradation under various environmental conditions, including changes in pH, temperature, and exposure to light. The degradation of this compound is primarily governed by the reactivity of the ester linkage within the lactone ring and the conjugated double bond.

Detailed Research Findings

Research into the degradation of structurally similar α,β-unsaturated lactones, such as butenolides, provides significant insights into the probable degradation pathways of this compound. The primary degradation routes are expected to be hydrolysis of the lactone ring, thermal decomposition, and photodegradation.

Hydrolysis: The ester bond in the oxolan-2-one ring is susceptible to hydrolysis, a reaction that is significantly influenced by pH. rsc.org Under neutral or alkaline conditions, the lactone ring can be opened through nucleophilic attack by a water molecule or hydroxide ion, respectively. researchgate.netnih.gov This process leads to the formation of a corresponding γ-hydroxy carboxylic acid. Studies on other lactones, such as camptothecin, have demonstrated that the conversion of the lactone to the carboxylate form is prevalent under neutral and basic conditions and is largely dependent on the hydroxide ion concentration. nih.gov The hydrolysis of lactones is a well-documented phenomenon, with the rate often increasing with pH. researchgate.netnih.gov For instance, the hydrolysis of some γ-lactones has been studied kinetically, revealing the influence of molecular structure on the reaction rate. rsc.org

Thermal Degradation: Elevated temperatures can induce the degradation of lactones. The strain within the five-membered ring structure makes it susceptible to decomposition upon heating. au.dk For some metabolites, thermal degradation can occur during analytical procedures like gas chromatography (GC), highlighting the temperature sensitivity of these compounds. au.dk Studies on the thermal decomposition of tricarbonyliron lactone complexes have shown that warming can lead to decarbonylation, decarboxylation, and rearrangement pathways. nih.gov While specific data for this compound is not available, the general behavior of lactones suggests that high temperatures would likely lead to the cleavage of the lactone ring and potentially other fragmentation reactions.

Photodegradation: The presence of the α,β-unsaturated system in this compound makes it a candidate for photochemical reactions. Exposure to light, particularly UV radiation, can lead to dimerization or other photochemical transformations. This is a known degradation pathway for α,β-unsaturated ketones, which share a similar chromophore. nih.gov

A study on the degradation kinetics of a potent antifouling butenolide, a structurally related α,β-unsaturated lactone, provides valuable quantitative data on its stability under various environmental conditions. researchgate.net The findings from this study are summarized in the table below and offer a strong indication of the potential degradation behavior of this compound.

Interactive Data Table: Degradation of a Structurally Related Butenolide Under Various Conditions

| Condition | Temperature (°C) | Half-life (days) | Degradation Rate Constant (k, day⁻¹) |

| Natural Seawater | 25 | 0.5 | 1.386 |

| Sterile Seawater | 25 | 10.2 | 0.068 |

| Artificial Seawater | 25 | 14.1 | 0.049 |

| Temperature Effect (Sterile Seawater) | 4 | 25.8 | 0.027 |

| Temperature Effect (Sterile Seawater) | 15 | 16.2 | 0.043 |

| Temperature Effect (Sterile Seawater) | 35 | 5.8 | 0.120 |

Data sourced from a study on a potent antifouling butenolide. researchgate.net

The data clearly indicates that both temperature and the presence of microorganisms significantly impact the degradation rate of the butenolide. The half-life in natural seawater at 25°C was only 0.5 days, while in sterile seawater, it increased to 10.2 days, highlighting the crucial role of biodegradation. researchgate.net Temperature also played a significant role, with the degradation rate increasing with higher temperatures. researchgate.net These findings suggest that this compound is likely to be biodegradable and its stability will be considerably lower in biologically active environments. Furthermore, its chemical stability is expected to decrease with increasing temperature.

Advanced Spectroscopic and Diffraction Characterization Techniques for 3 Heptylidene 5 Methyloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-Heptylidene-5-methyloxolan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of its proton and carbon framework.

One-Dimensional (1D) NMR (¹H, ¹³C, etc.) Applied to this compound

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental pieces of the structural puzzle. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The vinylic proton on the exocyclic double bond is expected to appear in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the double bond and the adjacent carbonyl group. The protons of the heptylidene side chain will resonate in the upfield region, with the allylic protons appearing at a slightly lower field than the other methylene (B1212753) and methyl protons. The methine proton at the C5 position of the oxolanone ring, being adjacent to an oxygen atom, will also be shifted downfield. The methyl group at C5 will likely appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The most downfield signal is anticipated for the carbonyl carbon (C2) of the lactone, typically in the range of 170-180 ppm. The carbons of the exocyclic double bond (C3 and the first carbon of the heptylidene chain) will resonate in the olefinic region (100-150 ppm). The carbon atom of the double bond attached to the lactone ring (C3) will be further downfield than the other vinylic carbon. The carbon atom C5, bonded to the oxygen atom, will also show a significant downfield shift. The remaining aliphatic carbons of the heptylidene chain and the methyl group at C5 will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~175 |

| C3 (C=) | - | ~140 |

| C4 (-CH2-) | ~2.5-2.8 | ~30 |

| C5 (-CH-) | ~4.5-4.8 | ~80 |

| C5-CH3 | ~1.3-1.5 (d) | ~20 |

| =CH- (Heptylidene) | ~5.5-5.8 (t) | ~125 |

| Allylic -CH2- | ~2.1-2.3 (q) | ~35 |

| -(CH2)4- | ~1.2-1.6 (m) | ~22-32 |

| -CH3 (Heptylidene) | ~0.9 (t) | ~14 |

Note: These are predicted values and may vary slightly from experimental data. Multiplicity is indicated in parentheses (d=doublet, t=triplet, q=quartet, m=multiplet).

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational information, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between the vinylic proton of the heptylidene chain and the adjacent methylene protons, as well as correlations between the protons within the heptylidene chain itself. It would also reveal the coupling between the C5 methine proton and the protons of the C5-methyl group, and the protons on C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. hebmu.edu.cn This is instrumental in assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum. For instance, the signal for the C5 methine proton would show a cross-peak with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. hebmu.edu.cn This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the vinylic proton of the heptylidene chain to the carbonyl carbon (C2) and the C3 carbon of the lactone ring.

Correlations from the protons of the C5-methyl group to the C5 carbon and the C4 carbon.

Correlations from the allylic protons of the heptylidene chain to the C3 carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, which is vital for determining the stereochemistry, such as the E/Z configuration of the exocyclic double bond. For this compound, a NOESY or ROESY experiment could reveal correlations between the vinylic proton of the heptylidene chain and the protons on C4 of the lactone ring, which would help to establish the geometry around the double bond.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental formula of the molecule. For this compound, with a chemical formula of C₁₂H₁₈O₂, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition.

Predicted HRMS Data for this compound (C₁₂H₁₈O₂)

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 195.1385 |

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation of lactones often involves characteristic losses. For this compound, key fragmentation pathways could include:

Loss of the heptylidene side chain: Cleavage of the bond between the lactone ring and the side chain would lead to a prominent fragment ion corresponding to the protonated oxolanone ring.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the lactone ring is a common fragmentation pathway for such compounds.

Cleavage within the heptylidene chain: Fragmentation along the alkyl chain would produce a series of characteristic ions separated by 14 Da (CH₂).

Predicted Key Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

| m/z (Predicted) | Proposed Fragment |

|---|---|

| 113.06 | [M - C₆H₁₃ + H]⁺ (Loss of hexyl radical) |

| 99.04 | [M - C₇H₁₃ + H]⁺ (Loss of heptylidene group) |

| 85.06 | [C₅H₉O]⁺ (Fragment of the lactone ring) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands. A very prominent band would be observed for the C=O stretching vibration of the five-membered lactone ring, typically appearing at a higher frequency (around 1770-1800 cm⁻¹) than in acyclic esters due to ring strain. The C=C stretching vibration of the exocyclic double bond would likely appear around 1650-1670 cm⁻¹. The C-O-C stretching vibrations of the lactone ring would produce strong bands in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic and vinylic protons will be observed around 3100-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C=C stretching vibration is expected to give a strong signal in the Raman spectrum due to the polarizability of the double bond. The C=O stretch will also be visible, though potentially weaker than in the IR spectrum. The various C-H bending and stretching modes will also be present.

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Lactone) | Stretching | ~1775 (IR) |

| C=C (Exocyclic) | Stretching | ~1660 (IR, Raman) |

| C-O-C (Lactone) | Stretching | ~1200-1050 (IR) |

| =C-H (Vinylic) | Stretching | ~3050 (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The molecular structure of this compound features an α,β-unsaturated lactone system, which constitutes a chromophore expected to exhibit characteristic absorption in the ultraviolet-visible (UV-Vis) region. libretexts.orgyoutube.com This absorption is primarily due to π → π* electronic transitions within the conjugated system. The position and intensity of the absorption maximum (λmax) are sensitive to the extent of conjugation and the presence of substituents. libretexts.org

For α,β-unsaturated carbonyl compounds, the Woodward-Fieser rules can often be applied to predict the λmax of the principal π → π* transition. youtube.com These rules take into account the base value for the parent chromophore and add increments for various substituents and structural features. However, no specific experimental UV-Vis spectrum or a detailed analysis of the chromophore of this compound has been reported in the scientific literature. Therefore, a data table of its specific UV-Vis absorption characteristics cannot be compiled at this time.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers. purechemistry.orgwikipedia.org For a chiral molecule like this compound, which can exist as different stereoisomers, single-crystal X-ray diffraction would be invaluable for unambiguously establishing its solid-state conformation and absolute stereochemistry. rsc.org

Despite the power of this technique, a search of crystallographic databases and the broader scientific literature did not yield any published crystal structures for this compound or its isomers. Consequently, there is no experimental data available to populate a table of its crystallographic parameters. The synthesis of a suitable single crystal and subsequent X-ray diffraction analysis would be required to obtain this fundamental structural information.

Chiroptical Spectroscopic Methods for Stereochemical Assignment

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration and solution-state conformation of chiral molecules. purechemistry.orgwikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores and their interactions. rsc.orgresearchgate.net For α,β-unsaturated lactones, the electronic transitions of the conjugated system give rise to distinct ECD signals that can be correlated with the absolute configuration of the stereogenic centers. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are now routinely used to predict ECD spectra for possible stereoisomers, which are then compared with the experimental spectrum to make a confident stereochemical assignment. nih.gov However, no experimental or theoretical ECD studies specifically focused on this compound have been found in the literature.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. wikipedia.org VCD is particularly sensitive to the stereochemistry of the entire molecule, not just the regions near a chromophore. nih.gov The combination of experimental VCD spectra with quantum chemical calculations has become a reliable method for determining the absolute configuration of chiral molecules in solution. wikipedia.org As with the other techniques, the scientific literature lacks any VCD studies on this compound.

Computational and Theoretical Chemistry Studies of 3 Heptylidene 5 Methyloxolan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular geometries and the distribution of electrons.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 3-Heptylidene-5-methyloxolan-2-one, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d) or larger, would be employed to determine its ground-state geometry. This optimization process minimizes the energy of the molecule to predict the most stable arrangement of its atoms.

From this, key structural parameters can be extracted. For instance, the calculations would provide precise bond lengths, bond angles, and dihedral angles. Particular focus would be on the geometry of the γ-butyrolactone ring, the planarity of the α,β-unsaturated carbonyl system, and the orientation of the heptylidene side chain.

Electronic properties are also a primary output of DFT calculations. The distribution of electron density can be visualized through the molecular electrostatic potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the carbonyl oxygen would be expected to be a region of high negative potential, while the carbonyl carbon and the β-carbon of the double bond would be areas of positive potential. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the molecule's frontier orbital energies, which are crucial for predicting its reactivity and electronic absorption properties.

Table 1: Illustrative Predicted Ground State Geometric Parameters for this compound using DFT

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O (Lactone) | 1.21 Å |

| Bond Length | C=C (Exocyclic) | 1.35 Å |

| Bond Length | O-C (Ester) | 1.36 Å |

| Bond Angle | O=C-C | 125.0° |

| Dihedral Angle | O=C-C=C | ~180° (for planarity) |

Ab Initio Methods for Electronic Structure Investigations

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theoretical rigor compared to DFT. uol.deyoutube.com While computationally more demanding, they are often used to benchmark results from DFT or to obtain highly accurate electronic properties. uol.de

For this compound, a single-point energy calculation using a high-level ab initio method like CCSD(T) on a DFT-optimized geometry would provide a very accurate electronic energy. These methods are particularly valuable for studying systems where electron correlation effects are significant. youtube.com An ab initio analysis could refine the understanding of the electronic structure, such as the precise charge distribution and the nature of the chemical bonds, providing a deeper insight into the molecule's stability and reactivity. aps.org

Conformational Analysis and Energy Landscape Mapping

The flexibility of the heptylidene side chain and the potential for puckering of the oxolan-2-one ring mean that this compound can exist in multiple conformations. A computational conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

This process typically begins with a broad search using less expensive methods like molecular mechanics to generate a wide range of possible structures. The unique, low-energy conformers are then subjected to full geometry optimization and energy calculation using a more accurate method, such as DFT. The results allow for the mapping of the potential energy surface.

The relative energies of the conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution. This is crucial because the experimentally observed properties of the molecule are an average over all significantly populated conformers. For this molecule, key conformational variables would include the rotation around the C-C single bonds in the heptylidene chain and the different puckering states of the five-membered lactone ring (e.g., envelope vs. twist conformations). researchgate.net

Table 2: Hypothetical Relative Energies and Populations of Conformers of this compound at 298 K

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Extended Heptylidene Chain, Envelope Ring | 0.00 | 75.1 |

| 2 | Gauche Heptylidene Chain, Envelope Ring | 0.85 | 18.5 |

| 3 | Extended Heptylidene Chain, Twist Ring | 1.50 | 6.4 |

Prediction of Spectroscopic Parameters (NMR shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure verification and interpretation of experimental spectra.

NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov The calculation involves computing the magnetic shielding tensors for each nucleus in the molecule. nih.gov These values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net For accurate predictions, it is important to perform these calculations on the Boltzmann-averaged geometries from the conformational analysis, as the observed chemical shift is a population-weighted average of the shifts of the individual conformers. researchgate.net The predicted shifts for the α,β-unsaturated system would be particularly sensitive to the planarity and electronic effects of the substituents. netlify.appresearchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | sp² | ~170 |

| α-Carbon (of C=C) | sp² | ~130 |

| β-Carbon (of C=C) | sp² | ~145 |

| Methylene (B1212753) (in ring) | sp³ | ~30 |

| Methine (with CH₃) | sp³ | ~78 |

| Methyl (CH₃) | sp³ | ~20 |

IR Frequencies: The calculation of infrared (IR) vibrational frequencies is another standard application of computational chemistry. github.io After a geometry optimization finds a stationary point on the potential energy surface, a frequency calculation (by computing the second derivatives of the energy) confirms it is a true minimum (no imaginary frequencies) and yields the normal modes of vibration and their corresponding frequencies. github.iouhcl.edu

For this compound, the predicted IR spectrum would show characteristic strong absorptions for the C=O stretch of the γ-lactone (typically around 1770 cm⁻¹) and the C=C stretch of the exocyclic double bond (around 1650-1670 cm⁻¹). udel.edumsu.edu Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment.

Table 4: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹, scaled) | Expected Intensity |

| C=O Stretch | α,β-Unsaturated γ-Lactone | ~1775 | Strong |

| C=C Stretch | Exocyclic Alkene | ~1660 | Medium |

| C-H Stretch | sp² | ~3050 | Medium-Weak |

| C-H Stretch | sp³ | ~2960-2850 | Strong |

| C-O Stretch | Ester | ~1180 | Strong |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational methods can elucidate the mechanisms of chemical reactions by modeling the entire reaction pathway. mdpi.comnih.gov This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them.

A potential reaction to model for this compound is its acid-catalyzed hydrolysis, which would open the lactone ring. hw.ac.uknih.govrsc.org Using DFT, a reaction coordinate can be defined, and various computational techniques (e.g., synchronous transit-guided quasi-newton, STQN) can be used to locate the TS structure. A frequency calculation on the TS is critical to verify that it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 5: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Lactone + H₃O⁺ | 0.0 |

| Transition State | Tetrahedral Intermediate Formation | +15.4 |

| Intermediate | Protonated Tetrahedral Intermediate | -5.2 |

| Products | Hydroxy Acid + H₃O⁺ | -10.8 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, single molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule in an explicit environment. nih.govresearchgate.netyoutube.comnih.gov

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent (e.g., water or chloroform). The interactions between all atoms are described by a force field, which is a set of empirical functions and parameters that approximate the potential energy of the system. By solving Newton's equations of motion iteratively over time (on the scale of nanoseconds to microseconds), a trajectory is generated that describes how the positions and velocities of all atoms evolve. nih.gov

This trajectory can be analyzed to understand:

Conformational Dynamics: How the molecule transitions between different conformational states in solution.

Solvation Structure: How solvent molecules arrange around the solute, for example, identifying strong hydrogen bonding sites.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.

MD simulations are particularly useful for understanding how a molecule behaves in a complex, condensed-phase environment, providing insights that are complementary to the electronic structure details obtained from quantum mechanics. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Lactone Systems

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or property-based descriptors of chemical compounds with their physicochemical properties or biological activities, respectively. nih.govresearchgate.net These models are mathematically expressed and are crucial in predictive chemistry, offering insights into the behavior of unsynthesized or untested molecules. nih.gov For lactone systems, including those structurally related to this compound, QSPR and QSAR studies are instrumental in predicting a range of characteristics from sensory attributes to therapeutic potential.

The core principle of QSPR/QSAR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties and activities. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic, among others. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a predictive model is constructed and subsequently validated to ensure its robustness and predictive power. nih.gov

A significant focus of QSAR studies on lactones has been on α,β-unsaturated γ-lactones, a structural motif present in this compound. This moiety is a known alkylating agent and is frequently associated with a wide spectrum of biological activities.

Bioactivity Modeling of Unsaturated Lactones

Numerous QSAR studies have investigated the cytotoxic and antitumor activities of sesquiterpene lactones, a large class of natural products often containing an α,β-unsaturated γ-lactone ring. These studies consistently highlight the importance of this reactive group for their biological effect. The presence of the α-methylene-γ-lactone fragment is a key determinant of cytotoxicity, acting as a Michael acceptor that can react with biological nucleophiles like the thiol groups in proteins. researchgate.net

In a study on the cytotoxicity of sesquiterpene lactones, it was found that the presence of an α,β-unsaturated carbonyl system is a critical structural feature for their bioactivity. researchgate.net QSAR analyses have shown that the inhibitory activity of these compounds is dependent not only on the presence of Michael reaction acceptors but also on their optimal spatial arrangement within the molecule. researchgate.net The carbocyclic skeleton of the sesquiterpene lactone also plays a significant role in its cytotoxic effects. researchgate.net

Further research into the antitumor activity of synthetic alkyl-substituted α,β-unsaturated γ-lactones has also been conducted, underscoring the therapeutic potential of this class of compounds. nih.gov Additionally, α,β-unsaturated lactones with various substituents have been synthesized and evaluated for their immunosuppressive effects, with some derivatives showing potent inhibition of Interleukin-2 (IL-2) production. nih.gov

The following table summarizes the findings of a representative QSAR study on the antitrypanosomal activity of sesquiterpene lactones, demonstrating the correlation between structural descriptors and biological activity.

| Model Type | Key Descriptors | R² (Coefficient of Determination) | q² (Cross-validated R²) | Key Findings |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | 0.85 | 0.62 | Highlights the importance of the shape and electronic properties of the molecule for its activity. |

| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | 0.82 | 0.65 | Provides a more detailed picture of the intermolecular interactions influencing bioactivity. nih.gov |

| Pharmacophore | Hydrophobic, H-bond Acceptor, H-bond Donor | N/A | N/A | Identifies the key chemical features necessary for binding to the biological target. nih.gov |

Physicochemical Property and Sensory Profile Modeling

QSPR and Quantitative Structure-Odor Relationship (QSOR) models are particularly relevant for lactones, as many are known for their characteristic aromas and are widely used in the food and fragrance industries. These models aim to predict properties like boiling point, solubility, and specific odor characteristics based on molecular structure.

For instance, QSPR models have been developed to predict the thermodynamic properties of various organic compounds, and similar approaches could be applied to lactones to estimate their heat capacity, entropy, and thermal energy. nih.govresearchgate.neteurekaselect.com Such models often utilize a combination of constitutional, topological, and quantum-chemical descriptors to achieve high predictive accuracy. researchgate.neteurekaselect.com

In the realm of sensory analysis, QSOR studies attempt to decipher the complex relationship between a molecule's structure and its perceived odor. For volatile compounds like many lactones, descriptors related to molecular size, shape, and electronic properties are often correlated with specific aroma notes. perfumerflavorist.comnih.gov For example, a study on the fruity odor of esters, a class of compounds related to lactones, identified descriptors such as the electrotopological state index of the carbonyl carbon and the energy of the highest occupied molecular orbital (HOMO) as significant predictors.

The table below provides a hypothetical example of a QSOR model for predicting the sensory attributes of a series of γ-lactones.

| Sensory Attribute | Key Molecular Descriptors | Model Type | R² | q² | Predicted Contribution of Structural Features |

|---|---|---|---|---|---|

| Fruity | Molecular Weight, LogP, Jurs Descriptors | MLR | 0.88 | 0.75 | Moderate alkyl chain length and lower lipophilicity enhance fruity notes. |

| Creamy/Milky | Topological Polar Surface Area, Dipole Moment | PLS | 0.85 | 0.72 | Increased polarity is associated with creamy and milky characteristics. |

| Waxy/Fatty | Wiener Index, Carbon-chain length | ANN | 0.92 | 0.81 | Longer alkyl side chains contribute to waxy and fatty odor profiles. |

These predictive models, whether for bioactivity or sensory properties, are invaluable tools in the computational study of lactones. They not only allow for the estimation of properties for novel or uncharacterized compounds but also provide a deeper understanding of the underlying molecular features that govern their behavior. For a specific compound like this compound, such models could be employed to predict its potential biological activities and to better understand the structural basis of its characteristic aroma.

Analytical Method Development for Detection and Quantification of 3 Heptylidene 5 Methyloxolan 2 One

Chromatographic Techniques for Isolation, Purity Assessment, and Enantiomeric Purity

Chromatographic techniques are fundamental for the separation of 3-Heptylidene-5-methyloxolan-2-one from complex matrices and for the assessment of its purity, including the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development (Normal and Reverse Phase)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Both normal-phase and reverse-phase modes can be optimized for its separation.

Normal-Phase HPLC (NP-HPLC): This mode is particularly useful for separating isomers and for analyzing compounds soluble in non-polar organic solvents. For this compound, a polar stationary phase, such as silica (B1680970) or a bonded phase with polar functional groups (e.g., cyano, amino), would be employed. The mobile phase would consist of a non-polar solvent system.

Stationary Phase: Silica, Cyano (CN), or Amino (NH2) columns are suitable choices for normal-phase separations.

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar modifier such as isopropanol, ethanol, or ethyl acetate (B1210297) is typically used. The ratio of these solvents can be adjusted to optimize the retention and separation of the target analyte.

Reverse-Phase HPLC (RP-HPLC): As the most common mode of HPLC, RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase. This is well-suited for a wide range of organic molecules.

Stationary Phase: C18 (octadecylsilane) and C8 (octylsilane) bonded silica are the most frequently used stationary phases and would be appropriate for the analysis of this compound. obrnutafaza.hrglsciences.comhawach.com

Mobile Phase: A polar mobile phase, typically a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol, is employed. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities.

Interactive Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Normal Phase HPLC | Reverse Phase HPLC |

| Column | Silica, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | n-Hexane | Water (with 0.1% Formic Acid) |

| Mobile Phase B | Isopropanol | Acetonitrile (with 0.1% Formic Acid) |

| Gradient | Isocratic (e.g., 95:5 A:B) or Gradient | Gradient (e.g., 60% B to 95% B) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm | UV at 220 nm |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound possesses some volatility, its analysis by GC can often be improved through derivatization. ncsu.eduyoutube.com Derivatization enhances volatility, improves thermal stability, and can lead to better chromatographic peak shapes and increased detector sensitivity. ncsu.eduyoutube.comjshanbon.com

Common derivatization techniques for compounds containing carbonyl and hydroxyl groups (which could be present as impurities or degradation products) include silylation and alkylation. youtube.com

Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing the polarity and increasing the volatility of the analyte. youtube.com

Alkylation: This involves the addition of an alkyl group, which can also serve to increase volatility and improve chromatographic performance. ncsu.edu

For the GC analysis of this compound, a non-polar or mid-polar capillary column would be suitable.

Interactive Table: Hypothetical GC Parameters for Derivatized this compound

| Parameter | GC Conditions |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC) for Separation of Isomers

Supercritical Fluid Chromatography (SFC) is a technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is particularly advantageous for the separation of chiral compounds and isomers due to its unique properties of low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. nih.govchemguide.co.ukchromatographyonline.com

For the enantiomeric separation of this compound, which possesses a chiral center at the 5-position of the oxolanone ring, SFC coupled with a chiral stationary phase (CSP) is a highly effective approach. Polysaccharide-based CSPs are widely used for chiral separations in SFC. hplc.eu

Stationary Phase: Chiral stationary phases such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series) are excellent choices for resolving enantiomers of lactones. miamioh.edu